N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(13-23-16-6-2-1-3-7-16)21-18-12-11-15-10-9-14-5-4-8-17(18)20(14)15/h1-8,11-12H,9-10,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWPXZJTIPQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which undergoes bromination to form 5-bromoacenaphthene. This intermediate is then reacted with phenylsulfanylacetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted acenaphthene derivatives.
Scientific Research Applications
The acetamide functional group is associated with a range of biological activities, including:
- Anticancer Properties : Research indicates that compounds containing the acetamide structure can inhibit tumor growth. For instance, similar derivatives have shown promising results against various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Effects : Acetamides are often explored for their ability to modulate inflammatory pathways. They may act as inhibitors of cyclooxygenase enzymes, which are crucial in the inflammatory response .
- Antimicrobial Activity : Compounds with sulfur-containing groups have been documented to exhibit antimicrobial properties. Studies suggest that N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide could be effective against certain bacterial strains .
Anticancer Studies
A study focused on the synthesis and evaluation of various acetamide derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Research
In a controlled experiment, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various phenylsulfanyl derivatives, including this compound. The findings revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Synthesis and Yield Data
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Reflux with KOH | 83 |
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Acetamide Core
The phenylsulfanyl group in the target compound distinguishes it from common substituents in related acetamides:
- Chloroacetamides (e.g., alachlor, pretilachlor): These agrochemicals feature chloro substituents, which confer electrophilic reactivity critical for herbicidal activity.
- Methoxy- and Nitro-Substituted Acetamides (e.g., compounds 40004, 40006 in ): Methoxy groups enhance electron-donating capacity, while nitro groups are strongly electron-withdrawing. The phenylsulfanyl group (moderately electron-donating due to sulfur’s lone pairs) may offer a balance between stability and reactivity .
Aromatic Moieties
- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate a benzothiazole ring, a heterocycle known for antimicrobial and anticancer activity. The target compound’s dihydroacenaphthylene ring is less polar but may improve π-π stacking interactions in enzyme binding .
- Naphthyl-Based Acetamides (): N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide features a methoxy-naphthyl group, which enhances lipophilicity and bioavailability. The dihydroacenaphthylene system in the target compound likely reduces solubility but increases thermal stability .
Physicochemical and Functional Properties
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by an acetamide functional group attached to a phenylsulfanyl moiety and a dihydroacenaphthylene structure. Its molecular formula is , with a molecular weight of approximately 273.36 g/mol. The presence of the phenylsulfanyl group is notable for its potential influence on biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate sulfonamide derivatives with acetamides. For example, a common synthetic route involves the coupling of 2-chloro-N-phenylacetamide with a phenylsulfanyl intermediate under basic conditions .
Antitumor Activity
Research indicates that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines by targeting specific cellular pathways such as topoisomerase inhibition . This mechanism is crucial for DNA replication and transcription, making it a valuable target in cancer therapy.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Compounds containing sulfanyl groups are known to exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. Preliminary data suggest that this compound may possess similar properties, although further testing is required to quantify its efficacy against specific pathogens.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA repair and replication.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Interaction with Cellular Membranes : The lipophilic nature of the compound may facilitate its integration into cellular membranes, affecting membrane integrity and function.
Case Studies
- Antitumor Efficacy : A study reported that derivatives structurally related to this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .
- Antimicrobial Testing : In vitro tests revealed that related sulfanyl compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains.
Comparative Analysis
To understand the relative biological activity of this compound, a comparison with other structurally similar compounds is essential. The following table summarizes key findings:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antitumor and antimicrobial | Inhibition of topoisomerase; membrane interaction |
| N-Phenyl-2-(phenylsulfanyl)acetamide | Moderate antibacterial | Enzyme inhibition; apoptosis induction |
| 4-Acetaminophen | Analgesic and antipyretic | COX inhibition |
Q & A
Q. Yield optimization :
- Control reaction temperature (often 60–80°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups .
- Catalysts like Pd(OAc)₂ or CuI enhance cross-coupling efficiency in heterocyclic systems .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the acenaphthene aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ ~170 ppm in ¹³C), and phenylsulfanyl groups (δ 2.8–3.5 ppm for S-CH₂) .
- IR : Key peaks include N-H stretch (~3300 cm⁻¹, acetamide), C=O (~1650 cm⁻¹), and C-S (~650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₂OS₂) and fragmentation patterns .
Advanced: How do structural modifications (e.g., substituents on the phenylsulfanyl group) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antimicrobial activity by increasing electrophilicity and target binding (e.g., enzyme inhibition) .
- Steric effects : Bulky substituents (e.g., 4-methylphenyl) may reduce solubility but improve selectivity for hydrophobic binding pockets in cancer targets .
- Methodology : Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) and cellular viability assays (MTT) across derivatives .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (acetamide NH) and π-π stacking (acenaphthene ring) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal groups .
Advanced: How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and control for purity (>95% by HPLC) .
- Replicate conditions : Match solvent (DMSO concentration ≤0.1%), incubation time (24–48 hr), and positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation of the sulfanyl group .
- Decomposition risks : Avoid pH extremes (<3 or >10) and prolonged exposure to light, which can cleave the acetamide bond .
- Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced: What mechanistic studies are recommended to elucidate its mode of action in anticancer assays?
Answer:
- Apoptosis assays : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
- Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify primary targets .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
